molecular formula C17H16O3 B2686067 3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde CAS No. 133495-64-4

3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

Cat. No.: B2686067
CAS No.: 133495-64-4
M. Wt: 268.312
InChI Key: OXLZMGXXXHJDMZ-RMKNXTFCSA-N
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Preparation Methods

The synthesis of 3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde typically involves the reaction of 3-methoxysalicylaldehyde with cinnamyl bromide in the presence of potassium carbonate in acetone. The reaction is carried out under heating conditions for 24 hours, yielding the desired product . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

3-Methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and phenylprop-2-en-1-yloxy groups can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

3-Methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde can be compared with other similar compounds, such as:

    3-Methoxysalicylaldehyde: A precursor in the synthesis of the compound.

    Cinnamyl Bromide: Another precursor used in the synthesis.

    2-Methoxybenzaldehyde: A structurally similar compound with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-2-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-16-11-5-10-15(13-18)17(16)20-12-6-9-14-7-3-2-4-8-14/h2-11,13H,12H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLZMGXXXHJDMZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC=CC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC/C=C/C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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